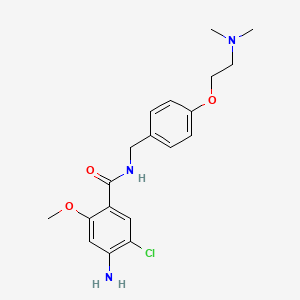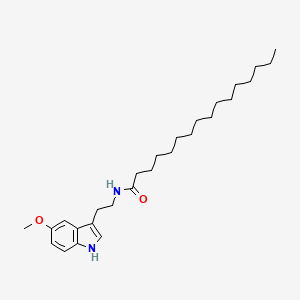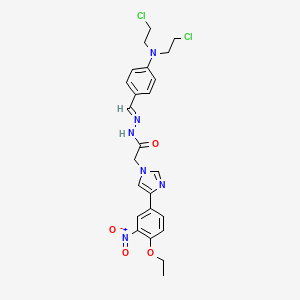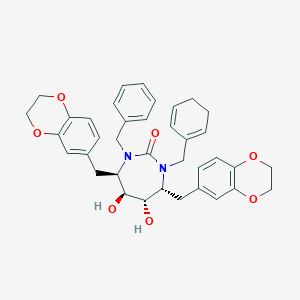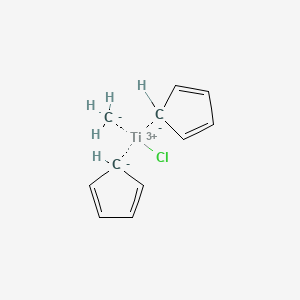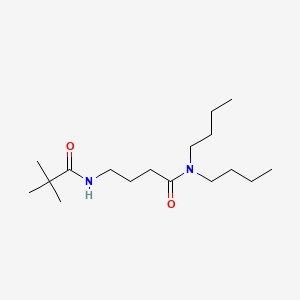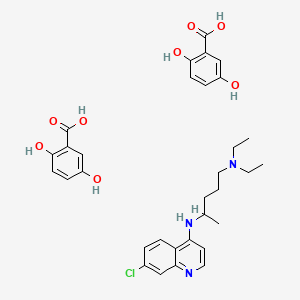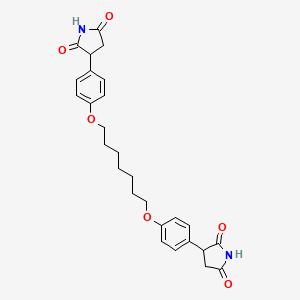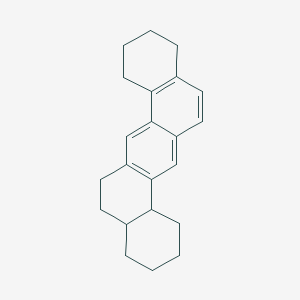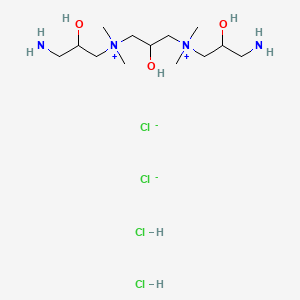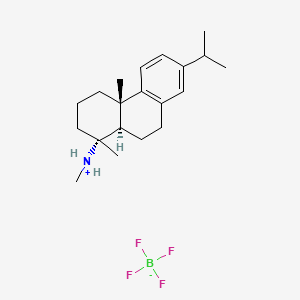![molecular formula C23H28Br2N2O B15186172 N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine CAS No. 786640-52-6](/img/structure/B15186172.png)
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is a complex organic compound known for its unique chemical structure It belongs to the piperidine class of compounds, characterized by a piperidine ring, brominated aromatic groups, and a dihydro-isochromene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine involves several steps. One common method begins with the synthesis of the dihydro-isochromene intermediate, which is then brominated. The piperidine derivative is separately synthesized and brominated. These two intermediates are then coupled using a reductive amination reaction. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the final hydrogenation step.
Industrial Production Methods
Industrial production may involve similar synthetic routes but scaled up to accommodate larger volumes. This usually requires optimized reaction conditions to ensure yield and purity, using industrial-grade reagents and more robust catalytic systems to facilitate the large-scale reactions.
化学反应分析
Types of Reactions
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized at the isochromen ring or the piperidine nitrogen.
Reduction: : The bromine atoms can be reduced to hydrogen atoms, or the piperidine ring can be further hydrogenated.
Substitution: : Bromine atoms can participate in nucleophilic substitution reactions, where bromine is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is typical.
Substitution: : Sodium iodide (NaI) in acetone is a common reagent.
Major Products
Oxidation: : Products may include oxo-derivatives of the isochromene ring.
Reduction: : Dehalogenated derivatives.
Substitution: : Iodinated or other nucleophile-substituted derivatives.
科学研究应用
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is utilized in various fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Potential therapeutic applications, particularly in neuropharmacology.
Industry: : Used in the development of new materials with specific properties.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. It binds to these targets, modulating their activity and leading to downstream biological effects. The specific pathways involved depend on the biological context in which the compound is studied.
相似化合物的比较
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is unique due to its dual bromination and the combination of piperidine and isochromene moieties. Similar compounds include:
N-[2-[(1S)-6-chloro-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-chlorophenyl)-N-methylpiperidin-4-amine
N-[2-[(1S)-6-fluoro-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-fluorophenyl)-N-methylpiperidin-4-amine
These compounds share structural similarities but differ in their halogenation, which impacts their chemical reactivity and biological activity.
There you go! Quite a tale for such a complex molecule. Fascinating stuff!
属性
CAS 编号 |
786640-52-6 |
|---|---|
分子式 |
C23H28Br2N2O |
分子量 |
508.3 g/mol |
IUPAC 名称 |
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C23H28Br2N2O/c1-26(12-10-23-22-7-4-19(25)16-17(22)11-15-28-23)20-8-13-27(14-9-20)21-5-2-18(24)3-6-21/h2-7,16,20,23H,8-15H2,1H3/t23-/m0/s1 |
InChI 键 |
QIUSQLJZDPOMEH-QHCPKHFHSA-N |
手性 SMILES |
CN(CC[C@H]1C2=C(CCO1)C=C(C=C2)Br)C3CCN(CC3)C4=CC=C(C=C4)Br |
规范 SMILES |
CN(CCC1C2=C(CCO1)C=C(C=C2)Br)C3CCN(CC3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



